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Compound of Interest

Compound Name: 2-Aminopyridine

Cat. No.: B7761127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminopyridine in

various organic solvents. Understanding the solubility of this crucial chemical intermediate is

paramount for process design, optimization of crystallization processes, and the development

of pharmaceutical formulations. 2-Aminopyridine serves as a fundamental building block in

the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its solubility

characteristics directly influence reaction kinetics, product yield, and purity in these synthetic

routes.[2]

Quantitative Solubility Data
The solubility of 2-aminopyridine has been experimentally determined in a range of organic

solvents across different temperatures. The data, expressed in mole fraction (x), is summarized

in the tables below for clear comparison. In general, the solubility of 2-aminopyridine
increases with rising temperature in all tested solvents.[2]

Table 1: Mole Fraction Solubility (x) of 2-Aminopyridine in Alcohols and Polar Aprotic Solvents.

[2]
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Temp
eratur
e (K)

Metha
nol

Ethan
ol

n-
Propa
nol

Isopr
opan
ol

n-
Butan
ol

Isobu
tanol

NMP¹ DMF²
Aceto
nitrile

273.15 0.3015 0.2311 0.1989 0.1201 0.1765 0.1112 0.5011 0.4512 0.0987

278.15 0.3356 0.2634 0.2254 0.1389 0.2011 0.1287 0.5432 0.4987 0.1154

283.15 0.3721 0.2987 0.2543 0.1598 0.2276 0.1481 0.5876 0.5489 0.1341

288.15 0.4112 0.3371 0.2859 0.1821 0.2563 0.1695 0.6345 0.6012 0.1549

293.15 0.4531 0.3789 0.3201 0.2065 0.2871 0.1921 0.6831 0.6554 0.1778

298.15 0.4979 0.4241 0.3572 0.2331 0.3202 0.2167 0.7332 0.7112 0.2021

303.15 0.5451 0.4729 0.3974 0.2619 0.3558 0.2433 0.7851 0.7681 0.2285

308.15 0.5952 0.5255 0.4409 0.2931 0.3939 0.2719 0.8382 0.8259 0.2569

313.15 0.6483 0.5821 0.4879 0.3268 0.4348 0.3025 0.8921 0.8841 0.2874

¹N-methyl-2-pyrrolidone, ²N,N-dimethylformamide

Table 2: Mole Fraction Solubility (x) of 2-Aminopyridine in Esters, Ketones, and Non-polar

Solvents.
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Temper
ature
(K)

n-
Propyl
Acetate[
2]

Amyl
Acetate[
2]

Ethyl
Acetate[
3][4]

Acetone
[3][4]

Chlorof
orm[3]

n-
Hexane[
2]

Cyclohe
xane[2]

273.15 0.1543 0.1432 - - - 0.0098 0.0087

278.15 0.1787 0.1665 - - - 0.0115 0.0102

283.15 0.2054 0.1921 - - - 0.0134 0.0119

288.15 0.2348 0.2203 0.5014 0.4523 0.4899 0.0156 0.0138

293.15 0.2671 0.2511 0.5432 0.4988 0.5321 0.0181 0.0160

298.15 0.3024 0.2847 0.5876 0.5487 0.5765 0.0209 0.0185

303.15 0.3411 0.3213 0.6345 0.6011 0.6232 0.0241 0.0213

308.15 0.3832 0.3609 0.6831 0.6553 0.6721 0.0277 0.0245

313.15 0.4289 0.4037 0.7332 0.7111 0.7233 0.0318 0.0281

318.15 - - 0.7851 - 0.7768 - -

323.15 - - 0.8382 - - - -

The solubility of 2-aminopyridine follows the decreasing order across the tested solvents:

NMP > DMF > methanol > ethanol > n-propanol > n-butanol > n-propyl acetate > amyl acetate

> isopropanol > isobutanol > acetonitrile > n-hexane > cyclohexane.[2]

Experimental Protocols
The quantitative data presented was primarily determined using the isothermal shake-flask

method or a similar static analytical method, which are standard procedures for solubility

measurement.[2][3][4]

Key Experimental Method: Isothermal Shake-Flask
Method

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jced.2c00210
https://pubs.acs.org/doi/10.1021/acs.jced.2c00210
https://www.researchgate.net/publication/244465650_Solubility_of_2Aminopyridine_in_Acetone_Chloroform_and_Ethyl_Acetate
https://pubs.acs.org/doi/abs/10.1021/je800768x
https://www.researchgate.net/publication/244465650_Solubility_of_2Aminopyridine_in_Acetone_Chloroform_and_Ethyl_Acetate
https://pubs.acs.org/doi/abs/10.1021/je800768x
https://www.researchgate.net/publication/244465650_Solubility_of_2Aminopyridine_in_Acetone_Chloroform_and_Ethyl_Acetate
https://pubs.acs.org/doi/10.1021/acs.jced.2c00210
https://pubs.acs.org/doi/10.1021/acs.jced.2c00210
https://www.benchchem.com/product/b7761127?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jced.2c00210
https://pubs.acs.org/doi/10.1021/acs.jced.2c00210
https://www.researchgate.net/publication/244465650_Solubility_of_2Aminopyridine_in_Acetone_Chloroform_and_Ethyl_Acetate
https://pubs.acs.org/doi/abs/10.1021/je800768x
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7761127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This gravimetric method is a reliable technique for determining the equilibrium solubility of a

solid in a liquid solvent.

Preparation: An excess amount of 2-aminopyridine is added to a known mass of the

selected organic solvent in a sealed vessel, typically a jacketed glass flask, to create a

supersaturated solution.[2]

Equilibration: The vessel is placed in a thermostatic shaker or a constant-temperature bath.

[2] The mixture is agitated at a constant temperature for a sufficient duration to ensure solid-

liquid equilibrium is achieved. The time required for equilibration is determined empirically by

taking measurements at different time intervals until the concentration of the solute in the

solution remains constant.

Phase Separation: After reaching equilibrium, agitation is stopped, and the mixture is left

undisturbed to allow the excess solid to settle. This phase separation is critical to ensure that

only the saturated liquid phase is sampled.

Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn

using a pre-heated or pre-cooled syringe to avoid any temperature change that might cause

precipitation or dissolution. The syringe is often fitted with a filter (e.g., 0.45 µm) to remove

any fine solid particles.

Quantification: The concentration of 2-aminopyridine in the sampled solution is determined

using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with

a UV detector is a common method.[2] For instance, a mobile phase consisting of a

methanol and potassium dihydrogen phosphate buffer mixture (e.g., 4:6 v/v) can be used

with UV detection at a wavelength of 318 nm.[2] Alternatively, UV-Vis spectrometry has also

been employed for concentration analysis.[3][4]

Data Calculation: The mole fraction solubility is calculated from the measured concentration

and the known masses of the solute and solvent. The experiment is typically repeated

multiple times at each temperature to ensure reproducibility and accuracy.[2]

Visualization of Experimental Workflow
The logical flow of the solubility determination process is illustrated in the diagram below.
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Caption: Workflow for experimental solubility determination.
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Thermodynamic Modeling
To enhance the utility of the experimental data, various thermodynamic models are often

employed to correlate the solubility of 2-aminopyridine with temperature. Commonly used

models include the modified Apelblat equation, the λh (Buchowski) equation, the Wilson model,

and the NRTL model.[2] These models are invaluable for interpolating solubility at temperatures

not experimentally measured and for calculating thermodynamic properties of the solution

process, such as mixing enthalpy and entropy. The modified Apelblat equation, in particular,

has been shown to provide a good correlation for the solubility of 2-aminopyridine in several

organic solvents.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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